2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE
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Overview
Description
2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is an organic compound that features a butanamide backbone substituted with a 2-methylphenoxy group and a pyridin-2-ylmethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE typically involves the reaction of 2-methylphenol with butanoyl chloride to form 2-(2-methylphenoxy)butanamide. This intermediate is then reacted with pyridin-2-ylmethylamine under suitable conditions to yield the final product. The reaction conditions often involve the use of a base such as triethylamine and a solvent like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE can undergo various chemical reactions, including:
Oxidation: The phenoxy group can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to form amines.
Substitution: The methyl group on the phenoxy ring can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic substitution reactions can be carried out using reagents like bromine or chlorine under acidic conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and other reduced derivatives.
Substitution: Halogenated derivatives and other substituted products.
Scientific Research Applications
2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Medicine: Explored as a potential therapeutic agent due to its ability to interact with biological targets.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of complex molecules.
Mechanism of Action
The mechanism of action of 2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]ETHANAMIDE: Similar structure but with an ethanamide backbone.
2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]PROPIONAMIDE: Similar structure but with a propionamide backbone.
Uniqueness
2-(2-METHYLPHENOXY)-N-[(PYRIDIN-2-YL)METHYL]BUTANAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its butanamide backbone provides a balance between hydrophobic and hydrophilic characteristics, making it versatile for various applications .
Properties
IUPAC Name |
2-(2-methylphenoxy)-N-(pyridin-2-ylmethyl)butanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2/c1-3-15(21-16-10-5-4-8-13(16)2)17(20)19-12-14-9-6-7-11-18-14/h4-11,15H,3,12H2,1-2H3,(H,19,20) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHGSOJCBPZVABG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NCC1=CC=CC=N1)OC2=CC=CC=C2C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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